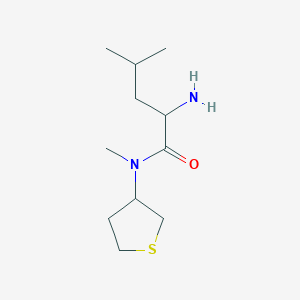
2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide is an organic compound with the molecular formula C11H22N2OS It is characterized by the presence of an amino group, a thiolane ring, and a pentanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-dimethylpentanoic acid with thiolane-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted amides or amines.
Wissenschaftliche Forschungsanwendungen
2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which 2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide exerts its effects depends on its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The thiolane ring and amino group are likely involved in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-N,4-dimethyl-N-(thiolan-3-yl)butanamide
- 2-amino-N,4-dimethyl-N-(thiolan-3-yl)hexanamide
- 2-amino-N,4-dimethyl-N-(thiolan-3-yl)propanamide
Uniqueness
2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide stands out due to its specific chain length and the presence of both an amino group and a thiolane ring
Eigenschaften
Molekularformel |
C11H22N2OS |
|---|---|
Molekulargewicht |
230.37 g/mol |
IUPAC-Name |
2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide |
InChI |
InChI=1S/C11H22N2OS/c1-8(2)6-10(12)11(14)13(3)9-4-5-15-7-9/h8-10H,4-7,12H2,1-3H3 |
InChI-Schlüssel |
UOHQYWMZEIRKRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)N(C)C1CCSC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


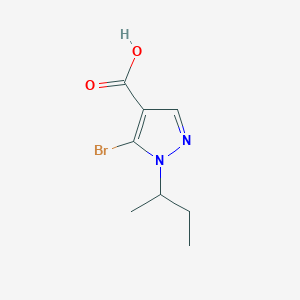
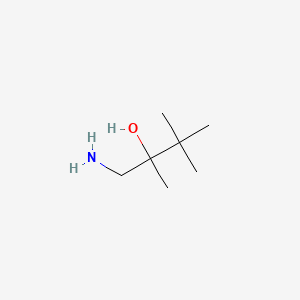
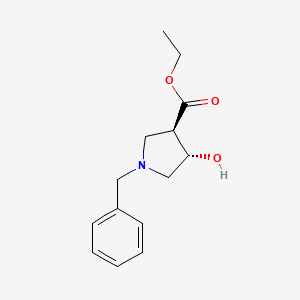
![Benzo[b]thiophene, 6-(trifluoromethyl)-](/img/structure/B15238956.png)
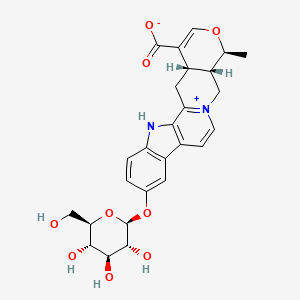

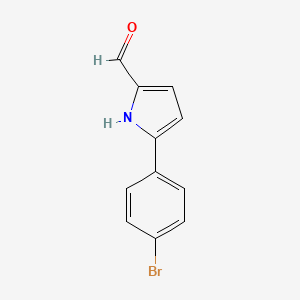
![7-(Tert-butyl) 8-((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (3r,8s)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2-oxo-1,2,3,6,8,9-hexahydro-7h-[1,4]oxazino[3,2-g]isoquinoline-7,8-dicarboxylate](/img/structure/B15238970.png)
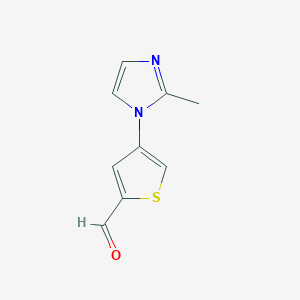
![4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine](/img/structure/B15238978.png)
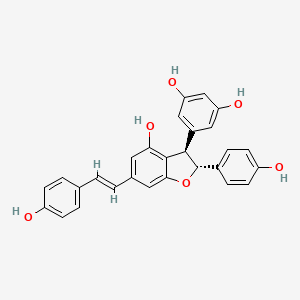
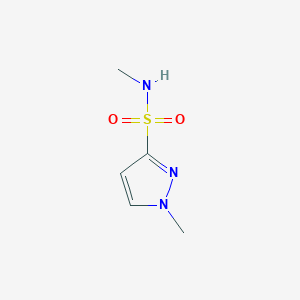
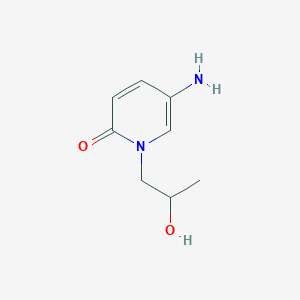
![3-[(Cyclopent-1-en-1-yl)methoxy]azetidine](/img/structure/B15239017.png)
